molecular formula C12H9BrO2 B1288067 2-Bromo-1-[4-(2-furyl)phenyl]ethanone CAS No. 868755-47-9

2-Bromo-1-[4-(2-furyl)phenyl]ethanone

Cat. No.: B1288067
CAS No.: 868755-47-9
M. Wt: 265.1 g/mol
InChI Key: SONOLDBWXMKWPY-UHFFFAOYSA-N
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Description

2-Bromo-1-[4-(2-furyl)phenyl]ethanone is an organic compound with the molecular formula C12H9BrO2 It is a brominated derivative of ethanone, featuring a furan ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[4-(2-furyl)phenyl]ethanone typically involves the bromination of 1-[4-(2-furyl)phenyl]ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[4-(2-furyl)phenyl]ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The furan ring can undergo oxidation to form furan derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 1-[4-(2-furyl)phenyl]ethanol.

    Oxidation: Formation of furan derivatives with oxidized functional groups.

Scientific Research Applications

2-Bromo-1-[4-(2-furyl)phenyl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[4-(2-furyl)phenyl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-[4-(2-furyl)phenyl]ethanone
  • 2-Iodo-1-[4-(2-furyl)phenyl]ethanone
  • 1-[4-(2-Furyl)phenyl]ethanone

Uniqueness

2-Bromo-1-[4-(2-furyl)phenyl]ethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and non-halogenated analogs. The bromine atom enhances its electrophilicity, making it more reactive in substitution reactions and potentially altering its biological activity.

Properties

IUPAC Name

2-bromo-1-[4-(furan-2-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c13-8-11(14)9-3-5-10(6-4-9)12-2-1-7-15-12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONOLDBWXMKWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594482
Record name 2-Bromo-1-[4-(furan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868755-47-9
Record name 2-Bromo-1-[4-(2-furanyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868755-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-[4-(furan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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